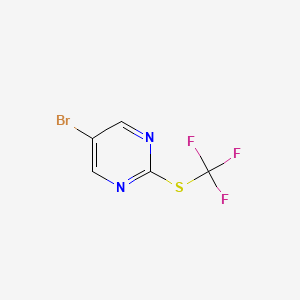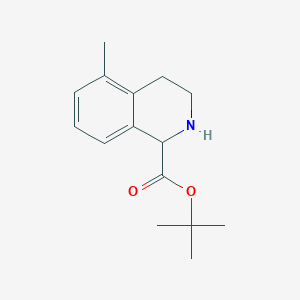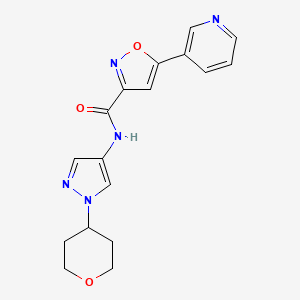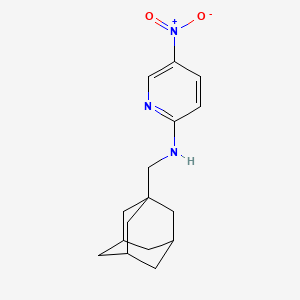![molecular formula C16H16O2 B2996357 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one CAS No. 117321-40-1](/img/structure/B2996357.png)
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one consists of a phenyl ring attached to an ethoxy group, which is further connected to another phenyl ring through an ether linkage . The InChI code for this compound is 1S/C16H16O2/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-11,13H,1-2H3 .Physical And Chemical Properties Analysis
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Mechanistic Insights in Organic Chemistry
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds provides insight into the mechanisms of bond cleavage, highlighting the significance of the γ-hydroxymethyl group and hydride transfer mechanisms in the degradation processes of lignin and similar organic materials (T. Yokoyama, 2015).
Extraction and Purification Techniques
The countercurrent separation (CCS) technique has been applied for the purification of phenylethanoid glycosides (PhGs) and iridoids, demonstrating its utility in isolating biologically active compounds from plant materials. This approach is highlighted as an efficient alternative to conventional chromatography, offering a solution to challenges associated with the purification of highly polar molecules (S. Luca et al., 2019).
Antineoplastic Agent Development
A novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been investigated for their potential as antineoplastic (anticancer) agents. These compounds demonstrate significant cytotoxic properties, highlighting their potential in cancer therapy and the importance of structural activity relationships in drug development (Mohammad Hossain et al., 2020).
Environmental Pollutant Impact Studies
The role of environmental pollutants, such as bisphenol A (BPA) and di(2-ethylhexyl)phthalate (DEHP), in inducing male infertility through mechanisms like germ cell apoptosis, underscores the significance of understanding the molecular impact of such chemicals on biological systems. These insights contribute to environmental health sciences and toxicology (Raúl Lagos-Cabré & R. Moreno, 2012).
Antioxidant Activity Analysis
Hydroxycinnamic acids (HCAs) have been studied for their antioxidant properties, with research focused on understanding the structure-activity relationships (SARs) that underlie their effectiveness. These studies provide valuable insights into the design of potent antioxidant compounds for managing oxidative stress-related diseases (N. Razzaghi-Asl et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(1-phenylethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-11,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPWLCWDEWZANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2996274.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2996277.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2996278.png)
![2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2996279.png)


![N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2996285.png)



![ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2996294.png)
![Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996296.png)
